molecular formula C19H19N3O5 B2509931 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 946283-33-6

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2509931
CAS No.: 946283-33-6
M. Wt: 369.377
InChI Key: XVRAXDJBISRMHB-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and pyridazinone intermediates, which are then coupled through a series of condensation and substitution reactions. The final step often involves the formation of the benzamide group under specific conditions such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to dihydropyridazines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the benzamide group.

Major Products

Scientific Research Applications

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes and receptors, modulating their activity. The benzamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide
  • N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dihydroxybenzamide

Uniqueness

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide is unique due to the presence of both furan and pyridazinone rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-25-16-7-5-13(12-17(16)26-2)19(24)20-9-10-22-18(23)8-6-14(21-22)15-4-3-11-27-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRAXDJBISRMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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